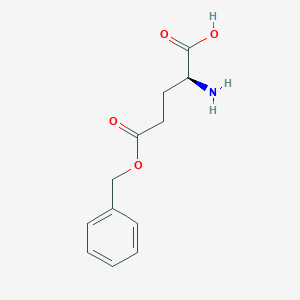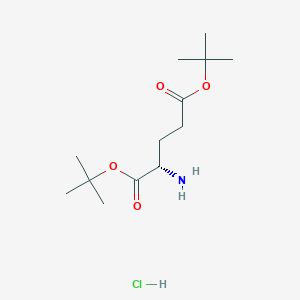
L-Arginine methyl ester dihydrochloride
Overview
Description
L-Arginine methyl ester dihydrochloride is a derivative of the amino acid L-arginine. It is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. The compound is known for its role in the regulation of vascular tone, neurotransmission, and immune response by serving as a source of nitric oxide, a signaling molecule involved in various physiological processes .
Mechanism of Action
Target of Action
The primary target of L-Arginine methyl ester dihydrochloride is nitric oxide synthase (NOS) . NOS is an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine .
Mode of Action
This compound acts as a substrate for NOS . Through its interaction with NOS, it contributes to the modulation of cellular functions and signaling pathways . Its mechanism of action involves the conversion of L-arginine into NO, which then exerts its effects on target cells and tissues .
Biochemical Pathways
The compound plays a role in the regulation of vascular tone, neurotransmission, and immune response by serving as a source of NO . NO acts as a signaling molecule in various physiological processes . The compound’s involvement in NO synthesis may be a relevant component in studies investigating the role of NO in cellular signaling and physiological regulation .
Pharmacokinetics
The compound is soluble in methanol , which could potentially influence its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of this compound’s action are primarily due to the production of NO . NO exerts its effects on target cells and tissues, contributing to the modulation of cellular functions and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Arginine methyl ester dihydrochloride can be synthesized through the esterification of L-arginine hydrochloride with methanol. The process involves the following steps :
Esterification: L-arginine hydrochloride is dissolved in methanol, and the mixture is cooled to -5 to -10°C. Thionyl chloride is then added dropwise to the solution.
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
Purification: The reaction mixture is concentrated under reduced pressure to obtain the crude product, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reaction vessels and automated systems to control temperature and reaction conditions, ensuring consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
L-Arginine methyl ester dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitric oxide, which plays a crucial role in cellular signaling.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products
Oxidation: Nitric oxide and related nitrogen species.
Reduction: L-arginine alcohol derivatives.
Substitution: Various substituted arginine derivatives depending on the reagents used.
Scientific Research Applications
L-Arginine methyl ester dihydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a reagent in peptide synthesis and as a precursor for the synthesis of arginine derivatives.
Biology: Studied for its role in nitric oxide production and its effects on cellular signaling pathways.
Medicine: Investigated for its potential therapeutic effects in cardiovascular diseases, immune response modulation, and wound healing.
Industry: Utilized in the production of pharmaceuticals and as a component in various biochemical assays.
Comparison with Similar Compounds
L-Arginine methyl ester dihydrochloride can be compared with other similar compounds, such as:
L-Arginine ethyl ester dihydrochloride: Similar in structure but with an ethyl ester group instead of a methyl ester group.
Nω-Nitro-L-arginine methyl ester hydrochloride: A nitric oxide synthase inhibitor with a nitro group.
L-Lysine methyl ester dihydrochloride: Another amino acid ester with similar applications in peptide synthesis .
Uniqueness
This compound is unique due to its specific role in nitric oxide production and its diverse applications in scientific research. Its ability to serve as a precursor for various arginine derivatives and its involvement in critical physiological processes make it a valuable compound in multiple fields .
Properties
IUPAC Name |
methyl (2S)-2-amino-5-(diaminomethylideneamino)pentanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N4O2.2ClH/c1-13-6(12)5(8)3-2-4-11-7(9)10;;/h5H,2-4,8H2,1H3,(H4,9,10,11);2*1H/t5-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYZOBNLCUAXLF-XRIGFGBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCN=C(N)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2577-94-8 (Parent) | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90885343 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26340-89-6 | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026340896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Arginine, methyl ester, hydrochloride (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90885343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl L-argininate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.278 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of L-Arginine methyl ester dihydrochloride (L-NAME)?
A1: L-NAME is a non-selective inhibitor of nitric oxide synthase (NOS). [, ] This enzyme is responsible for the production of nitric oxide (NO) from L-arginine. By inhibiting NOS, L-NAME reduces the production of NO in cells and tissues. [, ]
Q2: How does this compound (L-NAME) impact bovine luteal function, as evidenced by the research?
A2: The research indicates that L-NAME influences bovine luteal function by interfering with NO signaling. Specifically, the studies demonstrate that:
- L-NAME increases progesterone production: In bovine luteal cells, L-NAME administration was shown to increase progesterone (P4) production. [, ] This suggests that NO, under normal physiological conditions, might have an inhibitory effect on luteal steroidogenesis.
- L-NAME counteracts PGF2α-induced luteolysis: Studies in heifers showed that L-NAME infusion blocked the luteolytic effect of cloprostenol, a prostaglandin F2α (PGF2α) analog. [] This suggests that NO might play a role in the PGF2α-induced regression of the bovine corpus luteum.
Q3: What are the implications of these findings for our understanding of the bovine corpus luteum?
A3: These research findings contribute to a more nuanced understanding of the complex interplay of factors regulating the bovine corpus luteum:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(2S)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid](/img/structure/B555033.png)



